1-(6-Bromo-1H-indol-3-YL)ethan-1-amine
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Overview
Description
1-(6-Bromo-1H-indol-3-YL)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanamine group at the 3rd position. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent amination reactions. The process requires precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(1H-indol-3-YL)ethan-1-amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups at the 6th position .
Scientific Research Applications
1-(6-Bromo-1H-indol-3-YL)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
1-(1H-indol-3-YL)ethan-1-amine: Lacks the bromine atom, resulting in different chemical and biological properties.
6-Chloro-1H-indol-3-YL)ethan-1-amine: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
1-(5-Bromo-1H-indol-3-YL)ethan-1-amine: Bromine atom at a different position, affecting its chemical behavior and applications.
Uniqueness: 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H11BrN2 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H11BrN2/c1-6(12)9-5-13-10-4-7(11)2-3-8(9)10/h2-6,13H,12H2,1H3 |
InChI Key |
YGGLNJKXYIINJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
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